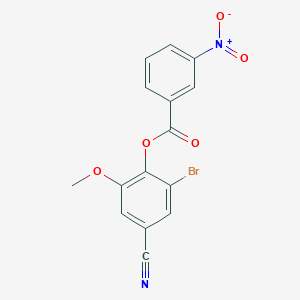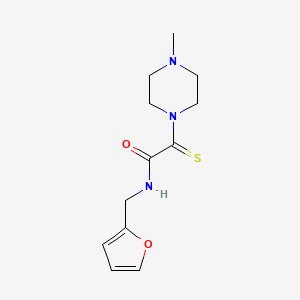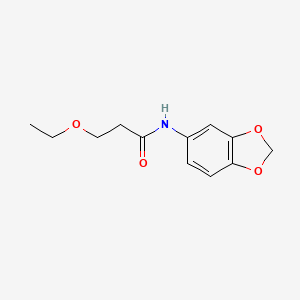![molecular formula C23H23N7O2 B4199840 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline](/img/structure/B4199840.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with pyrazole and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a suitable diketone.
Substitution with Pyrazole: The pyrazole group can be introduced through a nucleophilic substitution reaction.
Attachment of the Piperazine Group: The piperazine moiety can be added via a nucleophilic aromatic substitution reaction, often using a nitrophenyl derivative as the starting material.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine moieties.
Reduction: Reduction reactions could target the nitro group on the phenyl ring, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the quinoxaline core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific molecular targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Lacks the piperazine and nitrophenyl groups.
3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline: Lacks the pyrazole group.
2-(1H-pyrazol-1-yl)quinoxaline: Lacks the dimethyl groups on the pyrazole ring and the piperazine group.
Uniqueness
The unique combination of the pyrazole, piperazine, and nitrophenyl groups in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline provides it with distinct chemical and biological properties that are not found in the simpler analogs.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-15-17(2)29(26-16)23-22(24-20-5-3-4-6-21(20)25-23)28-13-11-27(12-14-28)18-7-9-19(10-8-18)30(31)32/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCBRSSFEBIDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-butoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4199763.png)
amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4199771.png)
![4-[allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4199784.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4199799.png)
![2-furylmethyl 1-[(4-methylphenyl)sulfonyl]prolinate](/img/structure/B4199807.png)
![4-(4-chlorophenyl)-8-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199811.png)


![N-(4-METHOXYPHENYL)-2-[2-(2-METHOXYPHENYL)ACETAMIDO]BENZAMIDE](/img/structure/B4199823.png)
![2-chloro-5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4199834.png)
![10-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4199845.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4199857.png)

![N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-N',N'-diethylethane-1,2-diamine;dihydrochloride](/img/structure/B4199864.png)
